3-chlorophenyl fluoranesulfonate
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Overview
Description
3-Chlorophenyl fluoranesulfonate is a chemical compound with the molecular formula C6H4ClFO3S and a molecular weight of 210.6106. It is a derivative of phenyl fluoranesulfonate, where a chlorine atom is substituted at the third position of the phenyl ring. This compound is known for its utility in various scientific research applications, particularly in organic synthesis and as a reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorophenyl fluoranesulfonate typically involves the chlorination of phenyl fluoranesulfonate. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures and reaction times to ensure the selective substitution of the chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar chlorination techniques. The process involves large reactors with precise temperature and pressure controls to maintain the reaction efficiency and yield. The compound is then purified through crystallization or distillation to achieve the desired purity levels for commercial use.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorophenyl fluoranesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various chlorinated phenols, fluorinated sulfonic acids, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chlorophenyl fluoranesulfonate is widely used in scientific research due to its unique chemical properties. Its applications include:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: Its applications extend to the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chlorophenyl fluoranesulfonate exerts its effects involves its role as an electrophile in chemical reactions. The compound targets specific molecular pathways by reacting with nucleophiles, leading to the formation of new chemical bonds. The fluoranesulfonate group enhances the electrophilic character of the compound, making it highly reactive in various organic transformations.
Comparison with Similar Compounds
3-Chlorophenyl fluoranesulfonate is compared with other similar compounds such as 4-chlorophenyl fluoranesulfonate and 2-chlorophenyl fluoranesulfonate. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications. The presence of the chlorine atom at the meta position provides distinct chemical properties compared to its ortho and para isomers.
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Properties
CAS No. |
1535-32-6 |
---|---|
Molecular Formula |
C6H4ClFO3S |
Molecular Weight |
210.6 |
Purity |
95 |
Origin of Product |
United States |
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